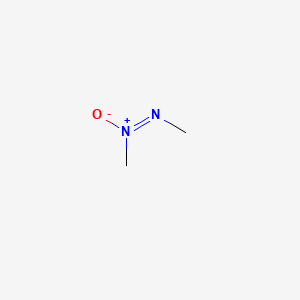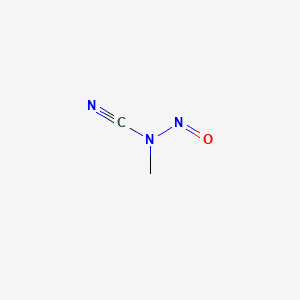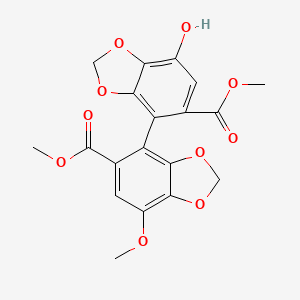
beta-Eucaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eucaine, also known as β-eucaine or Betacaine, is a synthetic local anesthetic that was designed as an analog of cocaine. It was one of the first synthetic chemical compounds to find general use as an anesthetic. Eucaine is a white, crystalline solid and was primarily used in eye, ear, nose, and throat surgery, as well as in dentistry .
Scientific Research Applications
Eucaine has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the synthesis and reactions of local anesthetics.
Biology: Investigating its effects on nerve cells and its potential as a local anesthetic.
Medicine: Used historically as a local anesthetic in minor surgical procedures.
Industry: Its synthesis and reactions have been studied to develop more efficient industrial production methods
Mechanism of Action
While the exact mechanism of action for beta-Eucaine is not explicitly stated in the sources, it is known that local anesthetics like this compound act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane . They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Future Directions
Preparation Methods
The synthesis of eucaine involves several steps:
Condensation of diacetonamine with acetaldehyde: This reaction produces 2,2,6-trimethylpiperidin-4-one.
Reduction of the ketone: Sodium amalgam is used to reduce the ketone, yielding 2,2,6-trimethylpiperidin-4-ol.
Benzoylation: The final step involves benzoylation to afford β-eucaine.
Chemical Reactions Analysis
Eucaine undergoes various chemical reactions, including:
Oxidation: Eucaine can be oxidized under specific conditions to form different products.
Reduction: The reduction of eucaine typically involves the use of reagents like sodium amalgam.
Substitution: Eucaine can undergo substitution reactions, particularly involving the benzoyl group.
Comparison with Similar Compounds
Eucaine is similar to other local anesthetics such as:
Cocaine: Eucaine was designed as an analog of cocaine but is less toxic and less addictive.
Procaine: Another synthetic local anesthetic with a similar mechanism of action.
Benzocaine: Used as a local anesthetic with a different chemical structure but similar applications.
Eucaine is unique in its synthesis and historical significance as one of the first synthetic local anesthetics .
Properties
| 500-34-5 | |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
[(4R,6S)-2,2,6-trimethylpiperidin-4-yl] benzoate |
InChI |
InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
ZYHGIAPHLSTGMX-WCQYABFASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
SMILES |
CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2 |
| 555-28-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[2-(Acetyloxy)ethyl]-4-methylmorpholin-4-ium iodide](/img/structure/B1215353.png)


